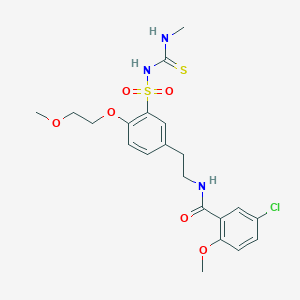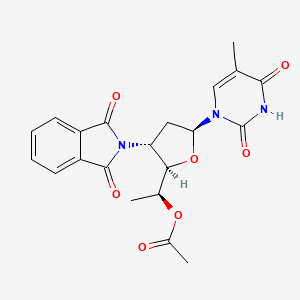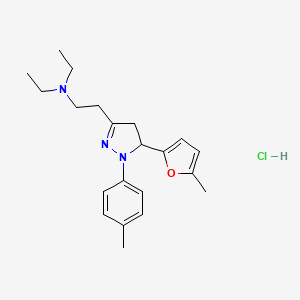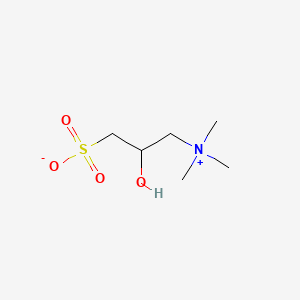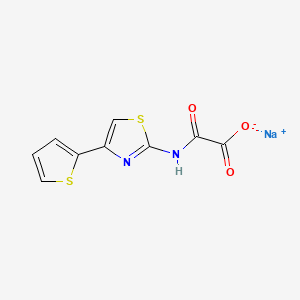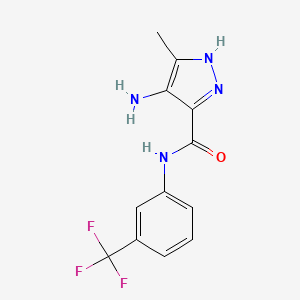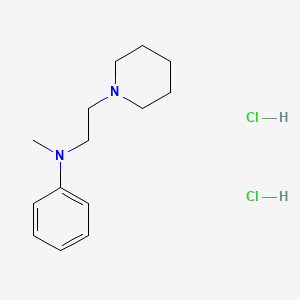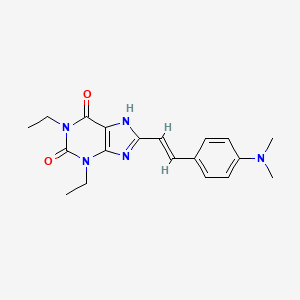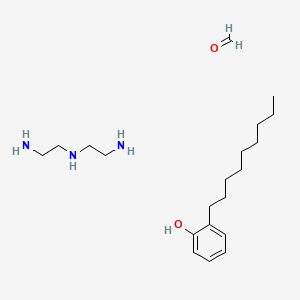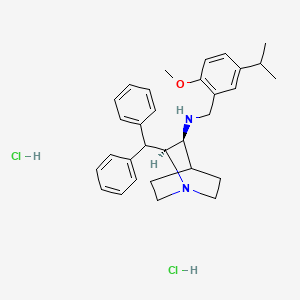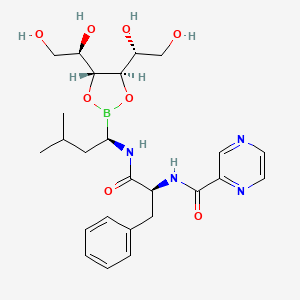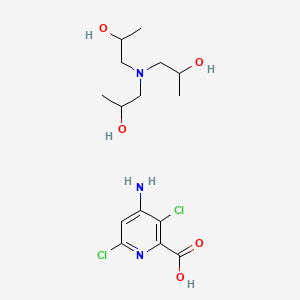
Aminopyralid-tris(2-hydroxypropyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminopyralid-tris(2-hydroxypropyl)ammonium is a chemical compound with the molecular formula C14H24Cl2N2O5. It is a derivative of aminopyralid, a pyridine carboxylic acid herbicide known for its systemic activity and selectivity towards broadleaf weeds. This compound is primarily used in agricultural settings to control invasive weed species, ensuring the health and productivity of crops.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aminopyralid-tris(2-hydroxypropyl)ammonium involves the reaction of aminopyralid with tris(2-hydroxypropyl)amine. The process typically includes the following steps:
Preparation of Aminopyralid: Aminopyralid is synthesized through the chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Reaction with Tris(2-hydroxypropyl)amine: Aminopyralid is then reacted with tris(2-hydroxypropyl)amine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Amine Reaction: The chlorinated product is then reacted with tris(2-hydroxypropyl)amine in industrial reactors, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Aminopyralid-tris(2-hydroxypropyl)ammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
Aminopyralid-tris(2-hydroxypropyl)ammonium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its bioactivity.
Industry: Utilized in the formulation of herbicides and other agrochemical products.
Mecanismo De Acción
Aminopyralid-tris(2-hydroxypropyl)ammonium exerts its effects through the following mechanisms:
Auxin-like Activity: Mimics the action of natural plant hormones (auxins), disrupting normal plant growth and development.
Molecular Targets: Binds to auxin receptors in plants, leading to uncontrolled cell division and growth.
Pathways Involved: Interferes with the auxin signaling pathway, causing abnormal growth patterns and ultimately plant death.
Comparación Con Compuestos Similares
Similar Compounds
Aminopyralid: The parent compound, used widely as a herbicide.
Clopyralid: Another pyridine carboxylic acid herbicide with similar properties.
Picloram: A related compound with systemic herbicidal activity.
Uniqueness
Aminopyralid-tris(2-hydroxypropyl)ammonium is unique due to its enhanced solubility and stability compared to its parent compound, aminopyralid. This makes it more effective in certain applications, particularly in formulations requiring high solubility and stability.
Propiedades
Número CAS |
566191-89-7 |
|---|---|
Fórmula molecular |
C15H25Cl2N3O5 |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
4-amino-3,6-dichloropyridine-2-carboxylic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO3.C6H4Cl2N2O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;7-3-1-2(9)4(8)5(10-3)6(11)12/h7-9,11-13H,4-6H2,1-3H3;1H,(H2,9,10)(H,11,12) |
Clave InChI |
SLYAVQCIBHSIQW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)CC(C)O)O.C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


